3-[[4-(methylamino)phenyl]diazenyl]benzoic acid
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Overview
Description
3-[[4-(methylamino)phenyl]diazenyl]benzoic acid is a bioactive chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a benzoic acid moiety linked to a methylaminophenyl group through an azo linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, m-((p-methylaminophenyl)azo)- typically involves the diazotization of p-methylaminophenylamine followed by coupling with benzoic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(methylamino)phenyl]diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[[4-(methylamino)phenyl]diazenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, m-((p-methylaminophenyl)azo)- involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction, leading to the formation of active amines that interact with biological pathways. These interactions can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl red: Another azo compound with similar structural features but different applications.
Azobenzene: A simpler azo compound used in various photochemical studies.
p-Aminobenzoic acid: Shares the benzoic acid moiety but lacks the azo linkage.
Uniqueness
3-[[4-(methylamino)phenyl]diazenyl]benzoic acid is unique due to its specific azo linkage and the presence of a methylaminophenyl group. This structural configuration imparts distinct chemical and biological properties, making it valuable in specialized research and industrial applications.
Properties
CAS No. |
69321-23-9 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-[[4-(methylamino)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C14H13N3O2/c1-15-11-5-7-12(8-6-11)16-17-13-4-2-3-10(9-13)14(18)19/h2-9,15H,1H3,(H,18,19) |
InChI Key |
CHIBMAIXHZCOMZ-WUKNDPDISA-N |
SMILES |
CNC1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O |
Canonical SMILES |
CNC1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzoic acid, m-((p-methylaminophenyl)azo)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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